molecular formula C22H31N5O B2620691 3,3-dimethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one CAS No. 923221-01-6

3,3-dimethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one

Cat. No.: B2620691
CAS No.: 923221-01-6
M. Wt: 381.524
InChI Key: XVGIPVPCRHMSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a potential kinase inhibitor. Its molecular structure incorporates both a pyrimidine core and a piperazine ring, motifs that are frequently found in bioactive molecules targeting enzymatic pathways . The presence of the anilino-substituted pyrimidine scaffold suggests this compound may function by interacting with the ATP-binding sites of specific kinase targets, thereby modulating signal transduction pathways within cells . Kinase inhibitors are a major focus in the development of novel therapeutics for a range of conditions, including oncological, inflammatory, and metabolic diseases . This product is intended for non-human research applications only. It is not approved for use in humans or animals and must not be utilized for diagnostic, therapeutic, or any other clinical purposes. Researchers are responsible for ensuring all handling and experimental procedures comply with their institution's safety guidelines and local regulations.

Properties

IUPAC Name

3,3-dimethyl-1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-16-6-8-18(9-7-16)24-19-14-17(2)23-21(25-19)27-12-10-26(11-13-27)20(28)15-22(3,4)5/h6-9,14H,10-13,15H2,1-5H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGIPVPCRHMSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the initial formation of the piperazine ring, followed by the introduction of the pyrimidine moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic attacks.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3,3-dimethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Target Compound vs. 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)

  • Core Similarity: Both compounds share a piperazine-butanone backbone.
  • Key Differences: Aromatic Substituents: The target compound features a pyrimidine ring with a (4-methylphenyl)amino group, while Compound 5 substitutes the pyrimidine with a pyrazole ring and a 4-(trifluoromethyl)phenyl group at the piperazine . Ketone Substituents: The target compound has 3,3-dimethylbutanone, whereas Compound 5 uses an unmodified butanone.
  • Functional Implications: The trifluoromethyl group in Compound 5 enhances electronegativity and metabolic stability, while the dimethylbutanone in the target compound may improve lipophilicity and membrane permeability.

Target Compound vs. {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone (Compounds 11a-j)

  • Core Similarity : Both integrate a piperazine-pyrimidine core.
  • Key Differences: Ketone Position: The target compound uses a butanone linker, while Compounds 11a-j employ a methanone bridge, shortening the carbon chain . Substituents: Compounds 11a-j feature sulfonyl groups at the piperazine, which are absent in the target compound.
  • Functional Implications: The sulfonyl groups in 11a-j may enhance hydrogen-bonding interactions with target proteins, whereas the butanone in the target compound offers conformational flexibility.

Target Compound vs. 2-Aminopyrimidine Derivatives (P–I to P–XVII)

  • Core Similarity : Both classes utilize a pyrimidine ring as a central scaffold.
  • Key Differences: Linker Chemistry: The target compound directly links the pyrimidine to piperazine via a ketone, whereas P–I to P–XVII use propoxyphenyl or piperidin-1-yl-propanol linkers . Substituent Diversity: The 2-aminopyrimidine derivatives prioritize modifications at the 4- and 6-positions of the pyrimidine, while the target compound focuses on a single (4-methylphenyl)amino group at position 4.

Physicochemical and Pharmacological Considerations

While pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Metabolic Stability: The (4-methylphenyl)amino group in the target compound may undergo oxidative metabolism, whereas the trifluoromethyl group in Compound 5 resists such degradation .
  • Target Selectivity: The pyrimidine ring in the target compound could engage in π-π stacking with aromatic residues in enzymes (e.g., kinases), similar to 2-aminopyrimidine derivatives .

Biological Activity

3,3-Dimethyl-1-(4-{4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}piperazin-1-yl)butan-1-one, also known by its CAS number 923221-01-6, is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring, a pyrimidine moiety, and a butanone group. Its molecular formula is C20H30N4O, indicating the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research on this compound has primarily focused on its anti-tubercular properties and potential applications in oncology. The following sections detail specific biological activities and mechanisms observed in various studies.

Anti-Tubercular Activity

A study highlighted the synthesis of derivatives related to this compound and their evaluation against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, with some derivatives demonstrating significant inhibitory effects on bacterial growth . The compound's mechanism involves interference with bacterial DNA synthesis, which is critical in combating tuberculosis.

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity on human embryonic kidney (HEK-293) cells revealed that the compound is relatively non-toxic, suggesting a favorable therapeutic index for further development . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism, thereby disrupting cellular functions essential for survival.
  • DNA Interaction : Similar compounds have shown an ability to bind to DNA or interfere with DNA replication processes, which could be a mechanism through which this compound exerts its anti-tubercular effects.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and its derivatives:

StudyFindings
Study ADemonstrated significant anti-tubercular activity with IC50 values < 2 μM .
Study BEvaluated cytotoxicity in HEK-293 cells; showed low toxicity levels .
Study CInvestigated molecular docking studies indicating strong binding affinity to target enzymes involved in bacterial cell wall synthesis .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and what are common pitfalls in its piperazine-pyrimidine coupling step?

Answer:
The synthesis typically involves sequential nucleophilic substitution and coupling reactions. Key steps include:

  • Pyrimidine ring formation : React 4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-amine with a chlorinated precursor to introduce the piperazine moiety via Buchwald-Hartwig coupling .
  • Ketone functionalization : Attach the 3,3-dimethylbutan-1-one group through a nucleophilic acyl substitution under anhydrous conditions.

Pitfalls : Steric hindrance from the 3,3-dimethyl group can reduce coupling efficiency. Mitigate this by using Pd/Xantphos catalysts to enhance reaction kinetics and purity (≥95%) .

Advanced: How can tautomeric ambiguity in the pyrimidine-amine group be resolved during structural characterization?

Answer:
Tautomerism in the pyrimidine-amine moiety (e.g., imine-enamine forms) can be addressed via:

  • X-ray crystallography : Resolve atomic positions to confirm the dominant tautomer (e.g., evidence of N–H···N hydrogen bonding in crystal lattices) .
  • 2D NMR (¹H-¹⁵N HMBC) : Detect through-bond coupling to distinguish nitrogen hybridization states .

Basic: What spectroscopic techniques are critical for verifying the compound’s regiochemistry?

Answer:

  • ¹H NMR : Compare aromatic proton splitting patterns to reference pyrimidine derivatives (e.g., para-substituted anilines show doublets at δ 7.2–7.8 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragment ions (e.g., loss of the piperazine group at m/z ~220) .
  • IR spectroscopy : Identify carbonyl stretching (C=O at ~1680 cm⁻¹) and N–H bending (pyrimidine amine at ~1580 cm⁻¹) .

Advanced: How can researchers optimize reaction yields when steric hindrance limits piperazine ring functionalization?

Answer:

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) and improve yield (≥15% increase) by enhancing molecular collisions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalyst screening : Test Pd(dba)₂ with sterically bulky ligands (e.g., DavePhos) to mitigate steric effects .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Kinase inhibition : Screen against tyrosine kinase families (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Answer:

  • Dose-response refinement : Test concentrations spanning 0.1–100 µM to identify non-linear effects.
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets .
  • Solubility checks : Confirm compound stability in assay buffers via HPLC-UV (e.g., ≥90% purity post-incubation) .

Basic: What computational tools are recommended for predicting binding modes?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PDB: 6XYZ) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding pocket flexibility .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

  • Piperazine modifications : Replace the 4-methyl group with bulkier substituents (e.g., cyclopropyl) to enhance lipophilicity (logP ↑0.5–1.0) .
  • Pyrimidine substitutions : Introduce electron-withdrawing groups (e.g., –CF₃) to improve metabolic stability .

Basic: What protocols ensure safe handling and storage?

Answer:

  • Storage : Keep at –20°C under argon to prevent oxidation (evidenced by NMR stability over 6 months) .
  • Handling : Use gloveboxes for hygroscopic intermediates and neutralize waste with 10% acetic acid .

Advanced: How can crystallographic data resolve discrepancies in reported melting points?

Answer:

  • DSC analysis : Compare melting endotherms (e.g., sharp peaks at 187–190°C vs. broad ranges) to detect polymorphs .
  • PXRD : Match diffraction patterns to known crystal forms (e.g., monoclinic vs. orthorhombic systems) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.